2,5-Dioxopyrrolidin-1-yl dodecanoate

Catalog No.
S798576
CAS No.
14565-47-0
M.F
C16H27NO4
M. Wt
297.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl dodecanoate

CAS Number

14565-47-0

Product Name

2,5-Dioxopyrrolidin-1-yl dodecanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) dodecanoate

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)21-17-14(18)12-13-15(17)19/h2-13H2,1H3

InChI Key

LRKGVVJOUNKTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Synonyms

Succinimidyllaurate;2,5-dioxopyrrolidin-1-yldodecanoate;14565-47-0;AC1MCXQA;(2,5-dioxopyrrolidin-1-yl)Dodecanoate;L3900_SIGMA;SCHEMBL2100267;Dodecanoicacidsuccinimidylester;MolPort-002-893-950;BTB13883;CCG-43579;ZINC71788588;LauricacidN-hydroxysuccinimideester;MCULE-8808203863;LP074797;2,5-dioxotetrahydro-1H-pyrrol-1-yllaurate;LAURICACID-N-HYDROXY-SUCCINIMIDEESTER;SR-01000633486-1

Canonical SMILES

CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
  • Origin: Synthetic compound
  • Significance: Serves as a biochemical reagent for various applications in life science research [].

Molecular Structure Analysis

The key features of the molecule include:

  • A central succinimide ring (2,5-dioxopyrrolidin) containing two carbonyl groups (C=O) and a nitrogen atom [].
  • A dodecanoate chain (dodecanoyl group), a twelve-carbon long aliphatic chain attached to the succinimide ring via an ester linkage (C-O-O-C) [].

This structure combines the reactive succinimide group, which can form covalent bonds with biomolecules, with a long hydrophobic chain, which can influence the compound's solubility and interaction with biological membranes [].


Chemical Reactions Analysis

A crucial reaction involving 2,5-Dioxopyrrolidin-1-yl dodecanoate is its ability to form amide bonds with amine groups (NH2) present in biomolecules like proteins and peptides. This reaction is particularly valuable for bioconjugation, where the compound acts as a linker to attach molecules of interest to biomolecules []. The simplified reaction can be represented as:

(Dodecanoyl-OSu) + Biomolecule-NH2 -> Dodecanoyl-Biomolecule-NH-CO-CH2-CH2-CO-N (cyclic) []


Physical And Chemical Properties Analysis

  • A solid at room temperature due to the long aliphatic chain [].
  • Insoluble in water due to the hydrophobic character of the dodecanoate chain [].
  • Soluble in organic solvents like dichloromethane and dimethylformamide due to their ability to dissolve non-polar compounds [].

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl dodecanoate revolves around its ability to react with amine groups on biomolecules. The succinimide ring acts as an electrophile, readily accepting electron density from the nucleophilic amine group. This reaction leads to the formation of a stable amide bond, covalently linking the dodecanoate moiety to the biomolecule [].

Information regarding the specific toxicity of 2,5-Dioxopyrrolidin-1-yl dodecanoate is limited. However, as with most organic compounds, it is recommended to handle it with care following general laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while working with the compound [].

Please Note:

  • The information provided is based on available scientific research data on 2,5-Dioxopyrrolidin-1-yl dodecanoate as a biochemical reagent.
  • Specific details on some properties (melting point, boiling point, etc.) might require further research from the supplier or scientific literature.

XLogP3

4.4

Wikipedia

Succinimidyl laurate

Dates

Modify: 2023-08-15

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